N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea -

N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Catalog Number: EVT-4916360
CAS Number:
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) [, ]

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It demonstrates anxiolytic and antidepressant-like effects in rodent models. [, ]
  • Relevance: While SSR125543A shares the presence of methoxy and methyl substituents on a phenyl ring with N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, it diverges significantly in overall structure. It belongs to the 2-aminothiazole class, distinct from the urea core of the target compound. The research primarily highlights SSR125543A's distinct pharmacological profile, not its structural similarity to N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. [, ]

2. N-(2-methoxy-benzyl)-acetamide (2MBA) []

  • Compound Description: 2MBA is an amide derivative investigated for its potential anticancer activity. Studies have focused on its crystal structure, molecular docking with the PARP protein (a target in breast cancer), and DFT analysis. []

3. N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide []

  • Compound Description: This amsacrine derivative displays antitumor activity and binds to DNA through intercalation. It shows promising activity against various cancer cell lines, including a human breast carcinoma line. []
  • Relevance: This compound, although containing a methoxy group on a phenyl ring, significantly differs from N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea in its core structure. It features an acridinecarboxamide scaffold, suggesting a different mode of action compared to the target urea compound. []

4. N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide (UCM 386) []

  • Compound Description: UCM 386 acts as an antagonist of the MT(1) melatonin receptor and a partial agonist of the MT(2) receptor. Studies suggest it might contribute to the oncostatic effects of melatonin, potentially through interaction with both membrane and nuclear receptors. []
  • Relevance: UCM 386, while containing a methoxyindole moiety, diverges considerably from N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea in its structure. Its classification as a melatonin receptor ligand suggests a distinct biological role compared to the target urea compound. []

5. N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) []

  • Compound Description: LF22-0542 is a novel, nonpeptidic bradykinin B1 receptor antagonist. It exhibits antinociceptive properties in various animal models of pain, including inflammatory and neuropathic pain. []
  • Relevance: LF22-0542, despite sharing a methoxy-substituted phenyl ring with N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, significantly differs in its overall structure. It includes a dihydroimidazole ring and a sulfonyl group, suggesting distinct chemical properties and biological activities compared to the target compound. []

6. (±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767) [, , ]

  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist studied for potential use in treating type 2 diabetes. Its metabolism involves primarily the thiazolidinedione ring, with CYP3A4 playing a key role. [, , ]
  • Relevance: Although MK-0767 possesses a methoxy group on a phenyl ring, its structure differs significantly from N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. It belongs to the thiazolidinedione class and exhibits a distinct pharmacological profile, focusing on metabolic regulation rather than the potential biological activities of the target urea compound. [, , ]

7. 2-Methoxy-4-methylphenol (2M4MP) []

  • Compound Description: 2M4MP, a phenolic compound found in wood creosote, exhibits antidiarrheal and neuroprotective properties. It preferentially inhibits Ca2+ influx through NMDA receptor channels composed of NR1/NR2B subunits, suggesting potential applications in treating excitotoxicity. []
  • Relevance: 2M4MP shares a methoxy-substituted phenyl ring with N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, but its simple phenol structure drastically differs from the target compound. The research emphasizes 2M4MP's distinct pharmacological properties, not its structural similarity to N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. []

8. 2-hydroxy-4-methoxy benzoic acid (HMBA) []

  • Compound Description: 2-hydroxy-4-methoxy benzoic acid, often conjugated with gold nanoparticles (GNPs), is investigated for its potential to neutralize the toxic effects of Russell's viper venom. This conjugation aims to improve the efficacy and reduce the side effects associated with traditional antivenom treatments. []
  • Relevance: HMBA, while containing a methoxy-substituted benzoic acid moiety, is structurally distinct from N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. Its application in venom neutralization highlights its unique properties and potential medical use, separate from the target compound's unexplored biological activity. []

9. 4-Methoxy-2-naphthylamine (MNA) []

  • Compound Description: MNA serves as a substrate for various proteases, including aminopeptidases, dipeptidylaminopeptidases, and endopeptidases. Research utilizes MNA to investigate the activity and localization of these enzymes in the digestive tract of rodents. []
  • Relevance: Although MNA contains a methoxy-substituted naphthalene ring system, its structure significantly diverges from N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. It acts as an enzyme substrate, suggesting a different biological function compared to the target compound. []

10. 2-[(4-Methoxy-2-nitrophenyl)iminomethyl]phenol []

  • Compound Description: This compound is a Schiff base characterized by its enol-imine tautomeric form. Crystallographic studies reveal the presence of intramolecular hydrogen bonding and pi-pi stacking interactions in its solid-state structure. []

11. (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol []

  • Compound Description: This compound exists as an enol-imine tautomer in the solid state, characterized by a strong intramolecular O-H···N hydrogen bond. []

12. (E)‐4‐Meth­oxy‐2‐[(4‐nitro­phen­yl)imino­meth­yl]phenol []

  • Compound Description: This compound, similar to the previous two, is a Schiff base preferring the enol–imine tautomeric form in its solid state. A strong intramolecular O—H⋯N hydrogen bond stabilizes this form. []

13. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide []

  • Compound Description: This benzamide derivative has been studied for its crystal structure. It exhibits weak intermolecular interactions like C—H⋯O, C—H⋯Br, and Br⋯O contacts in its crystal lattice. []

Properties

Product Name

N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

InChI

InChI=1S/C16H17N3O5/c1-10-8-12(23-2)5-7-13(10)17-16(20)18-14-6-4-11(19(21)22)9-15(14)24-3/h4-9H,1-3H3,(H2,17,18,20)

InChI Key

NNXUCXALYFNFKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.